1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone
CAS No.:
Cat. No.: VC13447287
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | 1-[3-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C11H22N2O2/c1-10(15)13-5-3-4-11(9-13)8-12(2)6-7-14/h11,14H,3-9H2,1-2H3 |
| Standard InChI Key | UPHGGGVDZBFAJD-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC(C1)CN(C)CCO |
| Canonical SMILES | CC(=O)N1CCCC(C1)CN(C)CCO |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, 1-[3-[[2-hydroxyethyl(methyl)amino]methyl]piperidin-1-yl]ethanone, reflects its intricate structure. The piperidine ring (a six-membered amine heterocycle) is substituted at the 3-position with a methyl-amino-ethyl-hydroxy group, while the 1-position hosts an ethanone moiety. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.30 g/mol |
| SMILES | CC(=O)N1CCCC(C1)CN(C)CCO |
| InChIKey | UPHGGGVDZBFAJD-UHFFFAOYSA-N |
The hydroxyethyl group introduces polarity, enhancing water solubility, while the methyl and ethanone groups contribute to lipophilicity, influencing membrane permeability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-piperidin-1-yl)-ethanone typically involves:
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Piperidine Functionalization: Alkylation of piperidine at the 3-position using chloromethyl methylamine.
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Hydroxyethylation: Reaction with ethylene oxide or 2-chloroethanol to introduce the hydroxyethyl group.
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Ethanone Installation: Acetylation via Friedel-Crafts acylation or nucleophilic substitution.
A representative reaction sequence is:
Comparative Analysis with Analogues
The ethyl substitution in increases molecular weight by 14.08 g/mol, potentially enhancing lipophilicity and receptor binding duration. Conversely, the absence of a methyl group in reduces steric hindrance, possibly improving enzyme affinity .
Future Research Directions
Pharmacokinetic Studies
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Absorption/Distribution: Evaluate oral bioavailability and tissue distribution using radiolabeled compounds.
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Metabolism: Identify cytochrome P450 isoforms involved in oxidative metabolism.
Toxicity Profiling
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Acute Toxicity: Determine LD₅₀ in murine models.
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Genotoxicity: Assess mutagenicity via Ames test.
Clinical Applications
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Neurodegenerative Diseases: Test AChE inhibition efficacy in transgenic Alzheimer’s models.
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Oncology: Screen for antiproliferative effects on cancer cell lines.
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